molecular formula C19H25N3O4 B11139050 N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B11139050
M. Wt: 359.4 g/mol
InChI Key: TYQOXMVBUUHRMY-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2-methoxybenzyl chloride and a suitable nucleophile.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and spirocyclic structure. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, characterization, and biological effects based on diverse research findings.

Synthesis and Structural Characterization

The compound can be synthesized through various organic reactions involving diazaspiro compounds. The structural characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the molecular structure and purity.

Antimicrobial Properties

Research indicates that derivatives of diazaspiro compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus20100
P. aeruginosa18100

Cytotoxicity and Apoptosis Induction

In vitro studies have demonstrated that the compound can induce apoptosis in human cancer cell lines. The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study:
A study conducted on human lymphoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 50 µM).

The biological activity of this compound is hypothesized to be mediated through its interaction with various cellular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may act on GPCRs, which are crucial in various signaling pathways.
  • Enzyme Inhibition : It might inhibit enzymes involved in cancer cell proliferation or microbial metabolism.

Pharmacological Potential

Given its biological activities, this compound holds promise as a lead compound for drug development targeting infections and cancer.

Properties

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C19H25N3O4/c1-21-18(25)22(17(24)19(21)10-6-3-7-11-19)13-16(23)20-12-14-8-4-5-9-15(14)26-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,20,23)

InChI Key

TYQOXMVBUUHRMY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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